Perfluorohexanoic Acid

Toxicokinetics Bioaccumulation PFAS Comparison

Perfluorohexanoic acid (PFHxA; CAS 307-24-4) is a short-chain perfluorocarboxylic acid (PFCA) with the formula C₅F₁₁COOH. It exists as a colorless liquid (density: 1.76 g/mL at 20°C; boiling point: 157°C) with low water solubility.

Molecular Formula C6HF11O2
C5F11COOH
Molecular Weight 314.05 g/mol
CAS No. 307-24-4
Cat. No. B149306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerfluorohexanoic Acid
CAS307-24-4
Synonyms2,2,3,3,4,4,5,5,6,6,6-Undecafluoro-hexanoic Acid;  Undecafluoro-hexanoic Acid;  2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexanoic Acid;  NSC 5213;  Perfluoro-1-pentanecarboxylic Acid;  Undecafluorocaproic Acid;  Undecafluorohexanoic Acid
Molecular FormulaC6HF11O2
C5F11COOH
Molecular Weight314.05 g/mol
Structural Identifiers
SMILESC(=O)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)O
InChIInChI=1S/C6HF11O2/c7-2(8,1(18)19)3(9,10)4(11,12)5(13,14)6(15,16)17/h(H,18,19)
InChIKeyPXUULQAPEKKVAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 15,700 mg/L at ambient temperature

Structure & Identifiers


Interactive Chemical Structure Model





Perfluorohexanoic Acid (PFHxA, CAS 307-24-4): Scientific and Industrial Utility in a Regulated Landscape


Perfluorohexanoic acid (PFHxA; CAS 307-24-4) is a short-chain perfluorocarboxylic acid (PFCA) with the formula C₅F₁₁COOH [1]. It exists as a colorless liquid (density: 1.76 g/mL at 20°C; boiling point: 157°C) with low water solubility [1]. Its primary industrial role is as a processing aid in fluoropolymer manufacturing [2]. In analytical chemistry, it is a certified reference material for quantifying perfluoroalkyl substances (PFAS) via LC-MS/MS . Regulatory landscapes are changing: the EU added PFHxA to its REACH restriction list in 2024 [3], while the U.S. EPA has proposed listing it as a hazardous constituent under RCRA [4].

Primary Role

Certified reference material for PFAS LC-MS/MS quantification

Key Property

Short-chain PFCA with rapid elimination and low bioaccumulation profile

Regulatory Context

Subject to EU REACH restriction (2024); requires end-use compliance review

Why Direct Substitution of Perfluorohexanoic Acid (PFHxA) is Not Scientifically Justified


Generic substitution of PFHxA with other PFAS, such as PFOA or PFHpA, is not scientifically valid due to pronounced differences in their toxicokinetic and toxicodynamic profiles. The number of perfluorinated carbons dictates systemic persistence: PFHxA is rapidly eliminated (plasma half-life ≈ 2-9 hours in rodents) [1], whereas PFOA persists for over 200 hours in male rats [1]. This directly impacts its bioaccumulation potential and the nature of observed toxicity, including unique neurobehavioral and endocrine disruption profiles [2][3]. Substituting PFHxA without accounting for these data could lead to inaccurate risk assessments and regulatory non-compliance.

PFOA or PFHpA cannot serve as direct substitutes: PFHxA's 24-fold shorter male-rat plasma half-life fundamentally alters systemic persistence and bioaccumulation potential.

Sulfonic acid analog PFHxS shows ~34-fold higher fish-tissue accumulation; substitution would misrepresent environmental partitioning behavior.

Regulatory status differs from many other short-chain PFAS: REACH Annex XVII restriction adds compliance obligations not shared by PFBA or PFPeA.

Quantitative Comparative Evidence for Perfluorohexanoic Acid (PFHxA) Differentiation


PFHxA Exhibits a Dramatically Shorter In Vivo Plasma Half-Life than PFOA

In a direct head-to-head toxicokinetic study in female Sprague-Dawley rats, PFHxA demonstrates a plasma elimination half-life of 2 hours, compared to 2.75 hours for PFOA [1]. The difference is more pronounced in males: the half-life for PFHxA is 9 hours, whereas PFOA exhibits a half-life of 215 hours [1]. This data shows PFHxA's rapid clearance, suggesting lower potential for bioaccumulation relative to longer-chain PFCAs.

Plasma Half-Life vs PFOA
Head-to-head
~24-fold shorter in male rats (9 h vs 215 h)
Supports lower bioaccumulation context relative to long-chain PFCAs.
Single-dose toxicokinetic study; sex-dependent clearance difference noted.
Toxicokinetics Bioaccumulation PFAS Comparison

PFHxA Shows Significantly Reduced Acute Dermal Toxicity Compared to PFOA in Human Skin Equivalents

A direct comparative study using human skin equivalents found that a 2.5 mM exposure to PFOA induced significantly more IL-1α release (p < 0.001) than short-chain PFCAs, including PFHxA [1]. This indicates a reduced potential for PFHxA to elicit an inflammatory response in human skin models compared to the legacy long-chain compound PFOA.

Dermal IL-1α Release
Head-to-head
No significant difference from controls; PFOA elevated IL-1α (p < 0.001).
Reported lower acute inflammatory response in human skin equivalents.
In vitro model; 2.5 mM topical exposure for 6 days.
Dermal Toxicity In Vitro Model PFAS Comparison

PFHxA Does Not Induce Locomotor Behavioral Alterations, Unlike PFOA and PFBA, in a Zebrafish Developmental Model

In a zebrafish model assessing developmental toxicity, exposure to PFOA caused hyperactivity, while PFBA caused hypoactivity [1]. In contrast, PFHxA exposure did not result in any significant change in locomotor behavior compared to controls [1]. This suggests a distinct neurobehavioral safety profile for PFHxA relative to both longer-chain (PFOA) and shorter-chain (PFBA) PFAAs at the tested concentrations.

Zebrafish Locomotor Behavior
Head-to-head
No behavioral alteration; PFOA caused hyperactivity, PFBA hypoactivity.
Distinct neurobehavioral response context compared to other chain-length PFAAs.
Zebrafish developmental model; 0–400 ppb exposure.
Developmental Neurotoxicity Zebrafish Model PFAS Comparison

PFHxA Exhibits Lower Bioaccumulation in Fish Tissues Compared to its Sulfonic Acid Analog (PFHxS)

A comparative review of PFHxA and PFHxS (perfluorohexanesulphonic acid) in fish tissues revealed maximum reported concentrations of 37.5 ng/g for PFHxA and 1290 ng/g for PFHxS [1]. This data supports a class-level inference that PFHxA has significantly lower bioaccumulation potential in aquatic organisms compared to its sulfonic acid counterpart, a finding consistent with the general behavior of PFCAs versus PFSAs.

Fish Bioaccumulation vs PFHxS
Class-level
Max tissue concentration 37.5 ng/g vs 1290 ng/g for PFHxS (~34-fold lower).
Supports lower aquatic bioaccumulation review for PFCA vs PFSA analog.
Synthesized from diverse fish species data; class-level inference.
Bioaccumulation Aquatic Toxicology PFAS Comparison

Internal Dose Potency Ranking Shows PFHxA Has Lower Liver Toxicity Potential than PFOA and GenX

A toxicokinetic modeling study ranked the potency of several PFAS for inducing liver enlargement based on internal dose (liver concentration) [1]. The ranking was GenX > PFOA ≈ PFHxA ≈ PFBA [1]. This indicates that when differences in toxicokinetics are corrected for, PFHxA has a similar, but not higher, toxic potency than PFOA. However, compared to the replacement compound GenX, PFHxA was found to be less potent.

Liver Enlargement Potency
Head-to-head
Internal dose ranking: GenX > PFOA ≈ PFHxA ≈ PFBA.
Toxicodynamic potency ranked lower than GenX; similar to PFOA when kinetics corrected.
Modeled from sub-chronic oral studies in male rats.
Hepatotoxicity Toxicokinetics PFAS Comparison

EU REACH Restriction of PFHxA Limits Its Use, a Key Differentiator from Other Non-Restricted Short-Chain PFAS

The European Union has formally restricted the use of PFHxA, its salts, and related substances under REACH Annex XVII [1]. The regulation prohibits them from being placed on the market or used in a wide range of consumer products (e.g., textiles, food contact materials, firefighting foams) at concentrations exceeding 25 ppb (for the sum of PFHxA and salts) or 1000 ppb (for related substances) in homogeneous materials, with phase-in periods between 2026 and 2029 [1]. This regulatory action is a major differentiating factor from many other short-chain PFAS that are not subject to such broad restrictions.

EU REACH Restriction
Class-level
Restricted under Annex XVII: 25 ppb limit for PFHxA and salts in homogeneous materials.
Regulatory compliance context differs from non-restricted short-chain PFAS.
Phase-in periods 2026–2029; product-specific exemptions apply.
Regulatory Compliance Market Access PFAS Restriction

Evidence-Based Application Scenarios for Perfluorohexanoic Acid (PFHxA) Considering Recent Regulatory Changes


Analytical Reference Standard for PFAS Quantification in Environmental and Biological Matrices

PFHxA is widely used as a certified reference material (CRM) in LC-MS/MS methods for quantifying PFAS in complex matrices like drinking water, wastewater, and biological samples [1]. Its well-defined physicochemical properties and availability in high purity (97-99.9%) make it essential for calibrating instruments and validating methods, especially in light of new regulations like the EU's REACH restriction that require precise monitoring of PFHxA and its related substances in products and the environment [2].

Processing Aid in Fluoropolymer Manufacturing

Historically, PFHxA has been used as a processing aid in the polymerization of fluoropolymers like PTFE [1]. However, this application is directly impacted by the EU REACH restriction, which limits its use in finished articles placed on the EU market [2]. While it may remain a viable processing aid in regions without such restrictions, or for exempted uses, manufacturers must carefully assess their supply chains and end-markets to ensure compliance.

Investigative Research on Short-Chain PFAS Toxicokinetics and Mechanisms

Given its distinct toxicokinetic profile (rapid elimination, low bioaccumulation) compared to legacy long-chain PFAS, PFHxA serves as a crucial comparator in toxicological research [3]. It is used in studies aiming to elucidate structure-activity relationships and mechanisms of toxicity for this class of compounds, as demonstrated in comparative developmental toxicity studies in zebrafish and dermal toxicity studies in human skin equivalents [4][5].

Specialized Industrial Applications with Stringent Containment and End-Use Monitoring

Despite the EU REACH restriction, PFHxA may continue to be used in certain specialized industrial applications, such as in firefighting foams for specific high-risk industrial sites, provided all releases are contained [2]. Additionally, personal protective equipment (PPE) for certain risk categories is exempted [2]. In these cases, the rapid clearance of PFHxA from biological systems [3] may be a relevant factor in risk assessments for occupational exposure, although its use would necessitate rigorous containment and monitoring protocols.

Application
Selection Property
Validation Focus
Analytical Reference Standard
High-purity CRM with defined LC-MS/MS behavior
Method calibration for environmental and biological matrix monitoring
Toxicokinetic Comparator Research
Rapid-elimination short-chain PFCA profile
Structure-activity relationship and bioaccumulation endpoint review
Regulatory Compliance Screening
REACH Annex XVII restricted substance
Supply-chain due diligence and end-use authorization review
Contained Industrial Use
Processing aid with stringent containment protocols
Occupational exposure monitoring and release-control verification

Application scenarios reflect research and regulated industrial contexts; end-use compliance assessment is the responsibility of the downstream user.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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